22-Hydroxy Mifepristone is a derivative of Mifepristone, a synthetic steroid with significant pharmacological properties. This compound is characterized by the addition of a hydroxyl group at the 22nd carbon position of the Mifepristone molecule. It is primarily recognized for its roles in modulating hormonal pathways and its potential therapeutic applications in medicine and research.
22-Hydroxy Mifepristone is synthesized from Mifepristone, which is itself derived from natural steroid precursors. The synthesis involves specific chemical reactions that introduce the hydroxyl group to the Mifepristone structure, allowing for the exploration of its unique biological activities.
22-Hydroxy Mifepristone falls under the category of steroid compounds and is classified as a progestin and glucocorticoid receptor antagonist. Its structural modifications distinguish it from its parent compound, Mifepristone, and other related metabolites.
The synthesis of 22-Hydroxy Mifepristone typically involves hydroxylation reactions. Various synthetic routes can be employed, including:
The synthetic routes often involve controlled conditions to optimize yield and purity. Reaction parameters such as temperature, pH, and reaction time are carefully monitored. The use of catalysts may also be involved to facilitate specific transformations during the synthesis process.
The molecular formula of 22-Hydroxy Mifepristone is . Its structure features a steroid backbone with a hydroxyl group at the 22nd position, which significantly alters its biological activity compared to Mifepristone.
22-Hydroxy Mifepristone can undergo various chemical reactions, including:
Common reagents for these reactions include potassium permanganate for oxidation and sodium borohydride for reduction. These reactions are typically conducted under controlled temperatures and pH levels to ensure successful transformations.
The mechanism of action of 22-Hydroxy Mifepristone involves its interaction with progesterone and glucocorticoid receptors. By competitively binding to these receptors, it inhibits the activity of endogenous progesterone and cortisol, leading to various biological effects such as modulation of hormonal pathways and induction of specific cellular responses.
Relevant data on melting point, boiling point, or specific heat capacity may not be extensively documented but can be inferred from related compounds in the steroid class.
22-Hydroxy Mifepristone has several applications in scientific research:
22-Hydroxy mifepristone (RU 42698) is a significant alcoholic metabolite formed via oxidative metabolism of mifepristone (RU-486). This biotransformation occurs primarily through stereoselective hydroxylation at the C22 position of the 17α-propynyl side chain, converting a terminal alkyne into a secondary alcohol [1] [6] [9]. The reaction proceeds via cytochrome P450-mediated oxidation, generating a highly reactive ketene intermediate that subsequently hydrolyzes to form the stable 22-hydroxy derivative [4]. This metabolic pathway competes directly with N-demethylation reactions at the dimethylaminophenyl substituent, representing one of two principal Phase I metabolic routes for mifepristone [3]. The hydroxylation significantly alters the molecule's polarity and binding characteristics, reducing its molecular lipophilicity compared to the parent compound while retaining biological activity [1] [7].
Table 1: CYP Isoform Specificity in Mifepristone Hydroxylation
CYP Isoform | Reaction Type | Catalytic Efficiency (Vₘₐₙ/Kₘ) | Inactivation Susceptibility |
---|---|---|---|
CYP3A4 | C22-hydroxylation | 1.28 nmol/min/nmol P450/μM | Yes (Mechanism-based) |
CYP3A5 | N-Demethylation | 1.88 nmol/min/nmol P450/μM | No |
CYP2C8/9 | Minor metabolites | Not quantified | Not observed |
Research unequivocally identifies CYP3A4 as the principal isoform responsible for 22-hydroxylation, exhibiting an apparent Vₘₐₓ of 46 nmol/min/nmol P450 and Kₘ of 36 μM for this pathway in recombinant systems [4]. Crucially, mifepristone acts as a mechanism-based inactivator of CYP3A4 through the formation of a reactive intermediate during the hydroxylation process, which forms covalent adducts with the enzyme's apoprotein, leading to its irreversible inactivation [4]. In contrast, CYP3A5 predominantly catalyzes N-demethylation reactions and remains unaffected by inactivation, attributed to differential positioning of mifepristone within its active site that prevents the alignment necessary for ketene formation [4]. Minor contributions from CYP2C8, CYP2C9, and CYP2B6 have been documented in overall mifepristone metabolism, but these isoforms show negligible activity toward C22-hydroxylation [3] [8].
Table 2: Human Blood Concentrations of Mifepristone Metabolites (24h Post-Administration)
Metabolite | Concentration (ng/mL) | Relative Abundance (%) | Biological Activity |
---|---|---|---|
Mifepristone (parent) | 557.4 | 41.5% | High (PR/GR antagonist) |
N-Desmethyl-mifepristone | 638.7 | 47.6% | High (Retained activity) |
22-Hydroxy-mifepristone (RU 42698) | 176.9 | 13.2% | Moderate (48% GR affinity) |
N,N-Didesmethyl-mifepristone | 144.5 | 10.8% | Low |
Quantitative analysis of metabolic flux following a 800 mg mifepristone dose reveals distinct partitioning between demethylation and hydroxylation pathways. In human subjects, N-desmethyl-mifepristone constitutes the predominant metabolite (47.6% relative abundance), followed by 22-hydroxy-mifepristone at 13.2% of total circulating metabolites measured 24 hours post-administration [3]. This distribution reflects approximately 3.6-fold higher formation of the N-desmethylated derivative compared to the 22-hydroxy metabolite under therapeutic conditions [3]. Pharmacokinetic studies indicate that while N-desmethyl-mifepristone formation follows linear kinetics, 22-hydroxy metabolite generation demonstrates auto-inhibitory characteristics due to CYP3A4 inactivation, leading to non-linear exposure increases with escalating doses [4] [8]. Despite lower abundance, 22-hydroxy-mifepristone maintains significant biological relevance, retaining 48% relative binding affinity for the human glucocorticoid receptor compared to the parent compound, whereas N-desmethyl metabolites largely preserve antiprogestogenic activity [1] [6].
Significant interspecies differences exist in mifepristone metabolism:
Primates vs. Rodents: Human and monkey liver microsomes exhibit predominant CYP3A-mediated hydroxylation, whereas rats demonstrate enhanced sulfotransferase activity toward mifepristone, favoring Phase II conjugation over oxidative metabolism [4] [8]. This divergence necessitates careful interpretation of rodent toxicology data.
Canine Metabolism: Dogs display atypically rapid clearance of mifepristone via cytochrome P450-independent pathways, including extensive biliary excretion of unchanged parent drug, making this species a poor metabolic model for human translation [8].
Recombinant Enzyme Studies: Expression of human CYP3A4 in transgenic mouse models restores the characteristic metabolic profile observed in humans, including robust 22-hydroxymifepristone formation, confirming the isoform-specific nature of this pathway [4]. These models provide superior predictability compared to wild-type rodents.
The underlying molecular basis for these species differences lies in differential CYP3A expression patterns and substrate channeling variations within hepatic endoplasmic reticulum membranes. Notably, the absence of CYP3A5 orthologs in many non-primate species further limits cross-species extrapolation of metabolic data [4]. Such variability complicates preclinical assessment of 22-hydroxymifepristone's pharmacological contributions, emphasizing the necessity of human-focused pharmacokinetic studies.
CAS No.: 71031-15-7
CAS No.: 24622-61-5
CAS No.: 92219-95-9
CAS No.:
CAS No.:
CAS No.: 7362-34-7